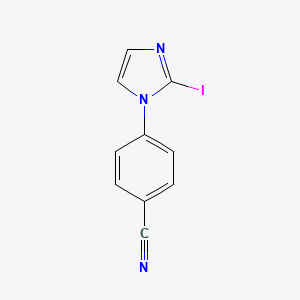
1-(4-Benzoylphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylphenyl)butan-1-one is an organic compound with the molecular formula C17H16O2 It is characterized by a benzoyl group attached to a phenyl ring, which is further connected to a butanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Benzoylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography helps in obtaining high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Benzoylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-(4-Benzoylphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and as a photoinitiator in UV-curing processes.
Mécanisme D'action
The mechanism of action of 1-(4-Benzoylphenyl)butan-1-one involves its interaction with specific molecular targets. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The benzoyl group plays a crucial role in its reactivity, facilitating the formation of radicals upon exposure to light.
Comparaison Avec Des Composés Similaires
1-(4-Benzoylphenyl)butan-1-one can be compared with other similar compounds such as:
Benzophenone: Similar in structure but lacks the butanone chain, making it less versatile in certain reactions.
Acetophenone: Contains a phenyl group attached to a ketone but lacks the benzoyl group, resulting in different reactivity and applications.
4-Phenylbutan-2-one: Similar but with different positioning of the functional groups, leading to variations in chemical behavior.
The uniqueness of this compound lies in its combination of the benzoyl and butanone groups, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
917567-33-0 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-(4-benzoylphenyl)butan-1-one |
InChI |
InChI=1S/C17H16O2/c1-2-6-16(18)13-9-11-15(12-10-13)17(19)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 |
Clé InChI |
BDVLFIOZDCCDSW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)






![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)


![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
